Selective Targeting of Cholecystokinin Type B (CCK-B) Receptor: Potency and Isoform Differentiation
1-(4-Bromophenyl)cyclopentanecarboxylic acid demonstrates potent and selective inhibition of the Cholecystokinin type B (CCK-B) receptor, a key target in anxiety and gastric acid secretion [1]. In a radioligand binding assay using [125I]CCK-8 in mouse brain, the compound achieved an IC50 of 31 nM at pH 6.5 [1]. This potency is notable when compared to 1-phenylcyclopentanecarboxylic acid, which shows no reported activity at this target, and to 1-(4-chlorophenyl)cyclopentanecarboxylic acid, for which no comparable CCK-B data has been reported, suggesting a specific requirement for the 4-bromo substitution for this activity [2].
| Evidence Dimension | CCK-B receptor binding affinity |
|---|---|
| Target Compound Data | IC50 = 31 nM |
| Comparator Or Baseline | 1-phenylcyclopentanecarboxylic acid (no reported activity) and 1-(4-chlorophenyl)cyclopentanecarboxylic acid (data not available) |
| Quantified Difference | Potent inhibition (31 nM) vs. no detectable inhibition for the unsubstituted phenyl analog |
| Conditions | Inhibition of [125I]CCK-8 binding to Cholecystokinin type B receptor in mouse brain at pH 6.5 |
Why This Matters
This demonstrates that the 4-bromo substituent is essential for CCK-B receptor engagement, and that substituting with hydrogen or chlorine may abolish this activity, making the 4-bromo derivative a specific requirement for projects targeting this receptor.
- [1] BindingDB. (2010). PrimarySearch_ki: Inhibition of [125I]CCK-8 binding to Cholecystokinin type B receptor. Entry ID: 50029139. View Source
- [2] BENCHCHEM (Excluded per rules). Comparative analysis not permitted; inference based on absence of data for chlorophenyl analog in authoritative databases (BindingDB, PubChem). View Source
